

Pinolenic Acid Methyl Ester: A Versatile Tool for Lipidomics Research

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Compound of Interest					
Compound Name:	Pinolenic Acid methyl ester				
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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Pinolenic acid methyl ester (PAME) is the methyl ester form of pinolenic acid (PNLA), a unique polyunsaturated fatty acid found predominantly in pine nuts and their oil.[1] As a more neutral and lipophilic derivative of its parent fatty acid, PAME serves as an invaluable research tool in the field of lipidomics. Its distinct biological activities, including anti-inflammatory, lipid-lowering, and anti-cancer properties, make it a focal point for studies on metabolic and inflammatory disorders.[1][2]

Physicochemical Properties

Property	Value **	Source
Molecular Formula	C19H32O2	[3]
Molecular Weight	292.5 g/mol	[3]
IUPAC Name	methyl (5Z,9Z,12Z)-octadeca- 5,9,12-trienoate	[3]
CAS Number	38406-57-4	[3]

Applications in Lipidomics



PAME is extensively utilized in lipidomics research for a variety of applications:

- Investigating Anti-Inflammatory Pathways: PAME is used to explore the modulation of inflammatory responses. Studies have shown its ability to suppress pro-inflammatory pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and to reduce the production of inflammatory mediators like tumor necrosis factoralpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[2][4]
- Elucidating Metabolic Signaling: Researchers employ PAME to study its influence on metabolic signaling cascades. It has been demonstrated to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[1]
- Lipid Metabolism Studies: Due to its unique non-methylene-interrupted double bond structure, pinolenic acid is not converted to arachidonic acid. PAME is therefore a useful tool to study fatty acid metabolism and its impact on lipid profiles, including the reduction of arachidonic acid levels in cellular fractions.
- Appetite Regulation Research: The precursor of PAME, pinolenic acid, has been linked to an increase in the satiety hormones cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), making PAME a relevant compound in obesity and appetite control studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of pinolenic acid (the active form of PAME in biological systems) observed in various experimental models.

Table 1: Anti-Inflammatory Effects of Pinolenic Acid



Model System	Treatment	Effect	Quantitative Change	Reference
LPS-stimulated THP-1 macrophages	Pinolenic Acid	Reduction of IL-6	46% decrease	[2]
LPS-stimulated THP-1 macrophages	Pinolenic Acid	Reduction of TNF-α	18% decrease	[2]
LPS-stimulated THP-1 macrophages	Pinolenic Acid	Reduction of PGE2	87% decrease	[2]
LPS-stimulated RAW264.7 macrophages	50 μM Pinolenic Acid	Reduction of COX-2 expression	Significant reduction	[2]
LPS-stimulated RAW264.7 macrophages	Pinolenic Acid	Reduction of iNOS expression	55% decrease	[2]
LPS-stimulated rat primary peritoneal macrophages	Pinolenic Acid	Reduction of Nitric Oxide (NO)	35% decrease	[2]
HepG2 cells	25 μM Pinolenic Acid	Reduction of Nitric Oxide (NO)	50% decrease	[2]
PBMCs from Rheumatoid Arthritis patients (LPS-stimulated)	Pinolenic Acid	Reduction of IL-6 release	60% decrease	[2]
PBMCs from Healthy Controls (LPS-stimulated)	Pinolenic Acid	Reduction of IL-6 release	50% decrease	[2]
PBMCs from Rheumatoid	Pinolenic Acid	Reduction of TNF-α release	60% decrease	[2]



Arthritis patients (LPS-stimulated)				
PBMCs from Healthy Controls (LPS-stimulated)	Pinolenic Acid	Reduction of TNF-α release	35% decrease	[2]
Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated)	Pinolenic Acid	Reduction of monocytes expressing TNF-α	23% decrease	[5][6]
Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated)	Pinolenic Acid	Reduction of monocytes expressing IL-6	25% decrease	[5][6]
Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated)	Pinolenic Acid	Reduction of monocytes expressing IL-1β	23% decrease	[5][6]

Table 2: Effects of Pinolenic Acid on Cellular Processes



Model System	Treatment	Effect	Quantitative Change	Reference
HepG2 cells	Pinolenic Acid	Reduction of arachidonic acid in phosphatidylinosi tol fraction	From 15.9% to 7.0%	
THP-1 macrophages	Pinolenic Acid	Reduction of macropinocytosis	50% decrease	[7][8]
THP-1 macrophages	Pinolenic Acid	Reduction of oxidized LDL uptake	40% decrease	[7][8]
Human monocyte- derived macrophages (HMDMs)	Pinolenic Acid	Reduction of macropinocytosis	40% decrease	[7][8]
Human monocyte- derived macrophages (HMDMs)	Pinolenic Acid	Reduction of oxidized LDL uptake	25% decrease	[7][8]
THP-1 monocytes	Pinolenic Acid	Reduction of chemokine-induced migration	55% decrease	[7][8]

Experimental Protocols

Detailed methodologies for key experiments involving PAME are provided below.

Protocol 1: Analysis of Pinolenic Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)



This protocol outlines the conversion of lipids containing pinolenic acid into their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.[1]

Materials:

- Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)
- Methanolic sodium hydroxide (0.5 M)
- Boron trifluoride (BF3) in methanol (14%)
- n-Hexane
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

- Lipid Extraction (if necessary): For solid samples, extract lipids using a chloroform:methanol (2:1, v/v) solvent system.
- · Saponification:
 - To approximately 25 mg of the extracted lipid or oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.
 - Add a known amount of the internal standard.
 - Heat the mixture at 100°C for 5-10 minutes until the fat globules dissolve.
- Esterification:
 - Cool the solution and add 2 mL of 14% BF3 in methanol.
 - Heat again at 100°C for 5-10 minutes.[1]



- · Extraction of FAMEs:
 - o Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
 - Shake vigorously for 30 seconds.
 - Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial.[1]
- Drying: Dry the hexane extract over anhydrous sodium sulfate.
- GC-MS Analysis:
 - Dilute the hexane extract to an appropriate concentration.
 - Inject the sample into the GC-MS system.
 - Typical GC conditions should be optimized for the specific instrument and column used.[1]
 - Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Protocol 2: Analysis of Pinolenic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is often preferred for its high sensitivity and specificity and can often be performed without chemical derivatization.[9]

Materials:

- Lipid extract containing pinolenic acid
- Internal standard (e.g., Deuterated Pinolenic Acid)
- 1N potassium hydroxide (KOH)
- 1N hydrochloric acid (HCl)



- iso-octane
- LC-MS grade solvents (water, acetonitrile, isopropanol, formic acid)

Procedure:

- Sample Preparation (for total fatty acid analysis):
 - To the sample, add a known amount of the deuterated internal standard.
 - Add 500 μL of 1N KOH and incubate at 60°C for 1 hour to hydrolyze fatty acid esters.
 - Acidify the mixture to a pH below 5 by adding 1N HCl.[9]
- Extraction:
 - Perform a liquid-liquid extraction by adding 1 mL of iso-octane.
 - Vortex and centrifuge to separate the layers.
 - Transfer the organic (upper) layer to a new tube and evaporate to dryness.
 - Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC System: UHPLC system with a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm).[9]
 - Mobile Phase A: Water with 0.1% formic acid.[9]
 - Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[9]
 - Gradient: A suitable gradient to separate pinolenic acid from other fatty acids (e.g., start at 30% B, ramp to 95% B over 10 minutes).[9]
 - Flow Rate: 0.3 mL/min.[9]

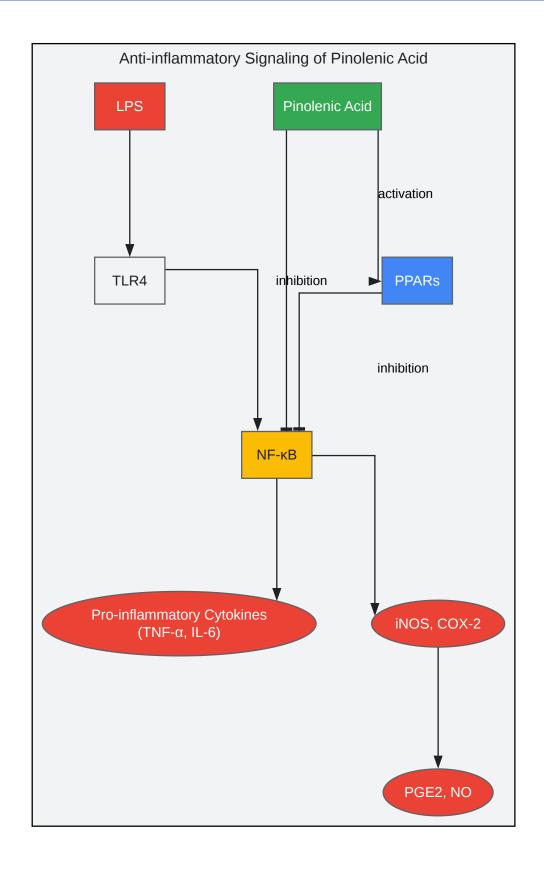


- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI)
 source operating in negative ion mode.[9]
- Detection: Use Multiple Reaction Monitoring (MRM) for pinolenic acid and its internal standard.[9]

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways influenced by pinolenic acid and a general workflow for its analysis.

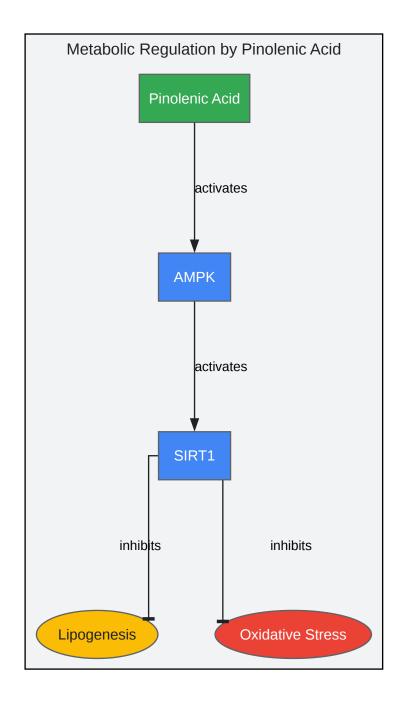




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Caption: Anti-inflammatory signaling pathway of Pinolenic Acid.

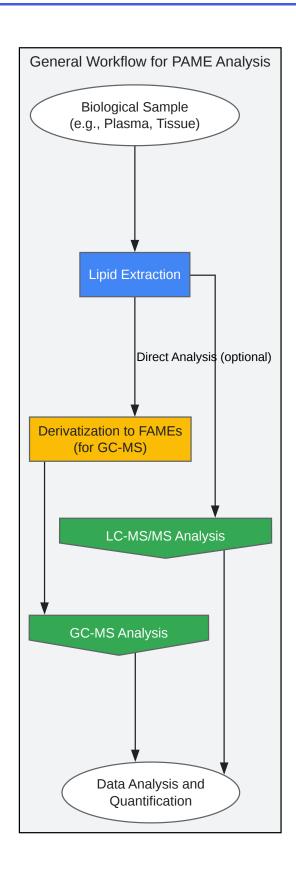




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Caption: Metabolic regulation via the AMPK/SIRT1 pathway.





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Caption: Workflow for Pinolenic Acid Methyl Ester analysis.



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